molecular formula C19H20ClNO4 B3976789 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid

2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid

Cat. No.: B3976789
M. Wt: 361.8 g/mol
InChI Key: QHIBJPXOWNXEQL-UHFFFAOYSA-N
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Description

2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-[[2-(2-butan-2-ylphenoxy)acetyl]amino]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-12(2)14-6-4-5-7-17(14)25-11-18(22)21-16-10-13(20)8-9-15(16)19(23)24/h4-10,12H,3,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBJPXOWNXEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(Butan-2-yl)phenol with chloroacetic acid in the presence of a base to form 2-(Butan-2-yl)phenoxyacetic acid. This intermediate is then reacted with 4-chlorobenzoic acid chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Phenoxy radicals or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The phenoxy and chlorobenzoic acid moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar phenoxy functionality.

    4-Chlorobenzoic acid: Shares the chlorobenzoic acid moiety.

    2-(Butan-2-yl)phenol: Contains the butyl-substituted phenol group.

Uniqueness

2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid
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2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid

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